Z13,YN11-16:OH

Description

Structure

2D Structure

3D Structure

Properties

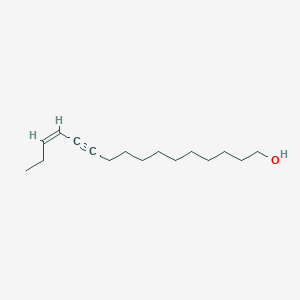

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(Z)-hexadec-13-en-11-yn-1-ol |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3/b4-3- |

InChI Key |

MUVIYYKFZAILBT-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\C#CCCCCCCCCCCO |

Canonical SMILES |

CCC=CC#CCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Z13,YN11-16:OH: A Comprehensive Technical Guide

Disclaimer: Extensive searches for "Z13,YN11-16:OH" in scientific literature and chemical databases did not yield any specific information. This suggests that the compound may be proprietary, in early-stage development, or designated under a different nomenclature. To fulfill the structural and content requirements of this request, this guide will detail the mechanism of action of a well-characterized therapeutic agent, Ibrutinib , as a representative example. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.

Executive Summary

Ibrutinib is a first-in-class, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks its kinase activity. This action abrogates downstream signaling from the B-cell receptor (BCR) and other pathways that rely on BTK, thereby inhibiting B-cell proliferation, survival, and adhesion. This targeted inhibition forms the basis of its clinical efficacy in the treatment of various B-cell malignancies.

Core Mechanism of Action: Irreversible BTK Inhibition

The primary mechanism of action of Ibrutinib is the specific and irreversible inactivation of BTK. This is achieved through the formation of a covalent bond between the acryloyl group of Ibrutinib and the thiol group of the cysteine residue at position 481 within the ATP-binding domain of BTK. This targeted covalent inhibition ensures a durable and potent blockade of BTK's enzymatic function.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell survival, proliferation, and differentiation.

Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK in the BCR signaling pathway.

Impact on Downstream Signaling

Ibrutinib's inhibition of BTK effectively halts the downstream signaling cascade.[1][2] This leads to a significant reduction in the phosphorylation of PLCγ2 and ERK, and a decrease in the nuclear expression of NF-κB p50.[3] The abrogation of these signals ultimately inhibits B-cell proliferation, survival, and migration.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and efficacy of Ibrutinib.

Table 1: In Vitro Inhibitory Activity of Ibrutinib

| Target | Assay Type | IC₅₀ (nM) | Reference |

| BTK | Biochemical | 0.5 | |

| BTK | Cell-based (anti-IgG stimulated) | 11 | |

| BLK | Cell-based | - | |

| ITK | Biochemical | - | |

| TEC | Biochemical | - |

Table 2: Clinical Response Rates of Ibrutinib Monotherapy

| Malignancy | Patient Population | Overall Response Rate (%) | Complete Response (%) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Relapsed/Refractory | 71 | - | |

| Mantle Cell Lymphoma (MCL) | Relapsed/Refractory | 68-70 | 21 | |

| Follicular Lymphoma (FL) | Relapsed/Refractory | ~54 | - | |

| Diffuse Large B-cell Lymphoma (DLBCL) | - | 28 | - |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Ibrutinib.

BTK Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of Ibrutinib against isolated BTK enzyme.

Protocol:

-

Recombinant human BTK enzyme is incubated with a range of Ibrutinib concentrations (e.g., 0.01 nM to 1 µM) in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP and a specific peptide substrate.

-

The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

-

The IC₅₀ value, representing the concentration of Ibrutinib required to inhibit 50% of BTK kinase activity, is calculated from the dose-response curve.

Cell-Based BCR Signaling Inhibition Assay

Objective: To assess the effect of Ibrutinib on BCR-mediated signaling in a cellular context.

Protocol:

-

A B-cell lymphoma cell line (e.g., TMD8) is cultured under standard conditions.

-

Cells are pre-incubated with various concentrations of Ibrutinib for 1-2 hours.

-

BCR signaling is stimulated by the addition of an anti-IgM or anti-IgG antibody.

-

After a short incubation period (e.g., 10-15 minutes), cells are lysed to extract proteins.

-

Western blotting is performed to detect the phosphorylation status of downstream signaling proteins, such as BTK (autophosphorylation), PLCγ2, and ERK.

-

The intensity of the phosphorylated protein bands is quantified and normalized to total protein levels to determine the dose-dependent inhibition by Ibrutinib.

Caption: Workflow for biochemical and cell-based assays to evaluate Ibrutinib's inhibitory activity.

Conclusion

Ibrutinib exerts its therapeutic effect through the potent and irreversible inhibition of Bruton's tyrosine kinase. This targeted action effectively disrupts the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells. The comprehensive data from in vitro and clinical studies underscore the efficacy of this mechanism in treating various B-cell malignancies. The detailed experimental protocols provide a framework for the continued investigation and characterization of covalent inhibitors targeting key signaling pathways in cancer biology.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibrutinib - Wikipedia [en.wikipedia.org]

Unveiling Z13,YN11-16:OH: A Technical Guide to its Discovery and Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of (Z)-13-hexadecen-11-yn-1-ol, a key chemical intermediate and a biologically active analog of the primary sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. The acetate (B1210297) ester of this alcohol, (Z)-13-hexadecen-11-ynyl acetate, is the major component of the moth's sex pheromone, a compound of significant interest for pest management strategies. This document details the initial identification of the pheromone, outlines a key stereoselective synthesis pathway for the alcohol and its acetate, and discusses the current understanding of the pheromone's mode of action through olfactory signaling pathways in insects.

Discovery and Identification

The primary component of the sex pheromone of the pine processionary moth, Thaumetopoea pityocampa, was first identified as (Z)-13-hexadecen-11-ynyl acetate by Guerrero et al. in 1981.[1] This discovery was a significant breakthrough in understanding the chemical ecology of this major forest pest, paving the way for the development of pheromone-based monitoring and control methods. The corresponding alcohol, (Z)-13-hexadecen-11-yn-1-ol, is a crucial precursor in the synthesis of the pheromone and has also been shown to possess biological activity, acting as an inhibitor of the upwind flight response in males when present in certain ratios with the acetate.

Biosynthesis in Thaumetopoea pityocampa

In vivo studies have revealed that the biosynthesis of (Z)-13-hexadecen-11-ynyl acetate in the female moth's pheromone gland originates from palmitic acid. The process involves the coordinated action of two unusual desaturase enzymes, a delta-11 and a delta-13 desaturase, to introduce the characteristic triple and double bonds into the fatty acid chain.

Stereoselective Synthesis Pathway

A notable and efficient stereoselective synthesis for (Z)-13-hexadecen-11-yn-1-ol and its subsequent acetylation was developed by Camps et al. in 1983.[2] This pathway utilizes a Wittig reaction to control the stereochemistry of the double bond, ensuring a high yield of the desired Z-isomer.

Experimental Protocol: Synthesis of (Z)-13-hexadecen-11-yn-1-ol

The following protocol is a summary of the synthesis described by Camps et al. (1983).[2]

Step 1: Preparation of 10-Bromodecan-1-ol. This intermediate is prepared from 1,10-decanediol.

Step 2: Protection of the hydroxyl group. The hydroxyl group of 10-bromodecan-1-ol is protected, for example, as a tetrahydropyranyl (THP) ether.

Step 3: Acetylenic coupling. The protected bromoalkane is coupled with an appropriate acetylenic fragment to introduce the alkyne group.

Step 4: Formylation. The terminal alkyne is formylated to yield the corresponding aldehyde.

Step 5: Wittig Reaction. A key step where the aldehyde is reacted with a non-stabilized phosphorane (n-propyltriphenylphosphonium bromide) to form the Z-double bond with high stereoselectivity. The choice of base and reaction conditions is critical for maximizing the Z:E isomer ratio.

Step 6: Deprotection. The protecting group on the hydroxyl function is removed to yield (Z)-13-hexadecen-11-yn-1-ol.

Step 7: Acetylation. The final step involves the acetylation of the alcohol to produce (Z)-13-hexadecen-11-ynyl acetate.

Quantitative Data

| Step | Product | Yield (%) | Spectroscopic Data |

| 5 | (Z)-13-Hexadecen-11-yn-1-ol (VI) | 56 (with NaNH2/HMPA as base) | IR (cm⁻¹): 3350 (OH), 2220 (C≡C), 1650 (C=C). ¹H-NMR (δ, ppm): 5.4 (m, 2H, CH=CH), 3.6 (t, 2H, CH₂O), 2.3 (m, 4H, CH₂C≡C and CH₂C=C), 1.3 (b, 16H, -(CH₂)₈-), 1.0 (t, 3H, CH₃). |

| 7 | (Z)-13-Hexadecen-11-ynyl acetate (I) | 92 | IR (cm⁻¹): 2220 (C≡C), 1740 (C=O), 1650 (C=C). ¹H-NMR (δ, ppm): 5.4 (m, 2H, CH=CH), 3.95 (t, 2H, CH₂OAc), 2.3 (m, 4H, CH₂C≡C and CH₂C=C), 2.05 (s, 3H, COCH₃), 1.6 (b, 16H, -(CH₂)₈-), 1.0 (t, 3H, CH₂CH₃). ¹³C-NMR (δ, ppm): 170.4 (OCOCH₃), 143.2 (C-14), 108.7 (C-13), 93.9 (C-12), 77.1 (C-11), 64.1 (C-1), 29.1-25.6 (C-2 to C-10), 20.4 (C-15), 19.1 (OCOCH₃), 13.0 (C-16). |

Table 1: Yields and Spectroscopic Data for Key Compounds in the Synthesis Pathway. Data sourced from Camps et al. (1983).[2]

Biological Activity and Olfactory Signaling

The synthetic (Z)-13-hexadecen-11-ynyl acetate is a potent attractant for male Thaumetopoea pityocampa moths and is the basis for commercial lures used in pest monitoring and mass trapping. The biological activity of this pheromone is mediated by the moth's olfactory system.

While a complete and specific signaling pathway for (Z)-13-hexadecen-11-yn-1-ol and its acetate in Thaumetopoea pityocampa has not been fully elucidated, the general mechanism of insect pheromone reception provides a framework for understanding its mode of action.

General Insect Pheromone Signaling Pathway

-

Pheromone Binding: Volatile pheromone molecules enter the sensilla on the male moth's antennae through pores in the cuticle.

-

Transport: Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, which is typically a heterodimer with a co-receptor (Orco), induces a conformational change in the receptor complex.

-

Signal Transduction: This conformational change opens an ion channel, leading to the influx of cations and depolarization of the ORN membrane. This generates an electrical signal.

-

Signal Transmission: The electrical signal propagates along the axon of the ORN to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Electrophysiological studies, such as electroantennography (EAG), have confirmed the sensitivity of male Thaumetopoea pityocampa antennae to (Z)-13-hexadecen-11-ynyl acetate. These studies provide quantitative data on the responsiveness of the olfactory system to the pheromone and its analogs, which is crucial for optimizing the composition of synthetic lures for pest management applications. Research has also shown that specific ratios of the alcohol to the acetate can inhibit the male's response, highlighting the complexity of chemical communication in this species.

Conclusion

(Z)-13-hexadecen-11-yn-1-ol is a pivotal molecule in the study of the pine processionary moth's chemical ecology. Its role as a synthetic precursor to the main sex pheromone component, (Z)-13-hexadecen-11-ynyl acetate, and its own biological activity make it a subject of continued interest for the development of sustainable pest control strategies. The stereoselective synthesis of this compound has enabled the production of highly effective lures for monitoring and managing Thaumetopoea pityocampa populations. Further research into the specific olfactory receptors and signaling pathways involved in the perception of this pheromone and its analogs will undoubtedly lead to even more refined and effective pest management tools.

References

Structural Elucidation of (Z)-13-Hexadecen-11-yn-1-ol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural elucidation of (Z)-13-hexadecen-11-yn-1-ol (Z13,YN11-16:OH), a significant semiochemical, and its analogs. The document outlines the key analytical techniques, experimental protocols, and biological context necessary for the comprehensive understanding of this class of molecules.

Introduction

(Z)-13-Hexadecen-11-yn-1-ol is a long-chain unsaturated alcohol that functions as a sex pheromone for various insect species, most notably the navel orangeworm (Amyelois transitella), a significant pest in almond and pistachio cultivation.[1] The precise structure of this molecule, including the stereochemistry of the double bond and the position of the triple bond, is critical for its biological activity. This guide details the methodologies employed to determine its structure and explores the structure-activity relationships of its analogs.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of (Z)-13-Hexadecen-11-yn-1-ol

| Property | Value |

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

| CAS Number | 75089-05-3 |

| Appearance | Waxy solid at room temperature |

| Boiling Point (Predicted) | 347.5 ± 15.0 °C |

Table 2: Predicted ¹H NMR Spectroscopic Data for (Z)-13-Hexadecen-11-yn-1-ol

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~5.4 | m | =CH- (alkene) |

| ~5.3 | m | =CH- (alkene) |

| ~3.6 | t | -CH₂OH |

| ~2.5-1.2 | m | -CH₂- (alkyl chain) |

| ~1.0 | t | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for (Z)-13-Hexadecen-11-yn-1-ol

| Chemical Shift (δ) (ppm) | Assignment |

| ~130 | =CH- (alkene) |

| ~125 | =CH- (alkene) |

| ~95-65 | -C≡C- (alkyne) |

| ~62 | -CH₂OH |

| ~32-25 | -CH₂- (alkyl chain) |

| ~14 | -CH₃ |

Table 4: Predicted Mass Spectrometry Data for (Z)-13-Hexadecen-11-yn-1-ol

| m/z | Predicted Adduct |

| 237.22130 | [M+H]⁺ |

| 259.20324 | [M+Na]⁺ |

| 235.20674 | [M-H]⁻ |

| 219.21128 | [M+H-H₂O]⁺ |

Experimental Protocols

The structural elucidation and synthesis of this compound involves a series of detailed experimental procedures.

General Workflow for Pheromone Identification

The identification of insect pheromones typically follows a structured workflow to isolate, identify, and validate the biologically active compounds.

Synthesis of (Z)-13-Hexadecen-11-yn-1-ol

A common synthetic route to (Z)-13-hexadecen-11-yn-1-ol involves a multi-step process. The following is a representative protocol adapted from the synthesis of similar long-chain unsaturated alcohols.

Step 1: Protection of the Hydroxyl Group of a Long-Chain Bromo-alcohol

-

To a solution of 10-bromo-1-decanol in dichloromethane (B109758) (CH₂Cl₂), add 1.2 equivalents of dihydropyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP) protected bromo-decanol.

Step 2: Alkylation with a Terminal Alkyne

-

Dissolve 1-butyne (B89482) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.

-

Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

-

Add a solution of the THP-protected bromo-decanol in THF to the lithium acetylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with diethyl ether.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the alkyne-coupled product.

Step 3: Stereoselective Reduction of the Alkyne to a (Z)-Alkene

-

Dissolve the alkyne from the previous step in a mixture of hexane (B92381) and quinoline.

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 4: Deprotection of the Hydroxyl Group

-

Dissolve the THP-protected (Z)-enyne in methanol.

-

Add a catalytic amount of PPTS.

-

Stir the reaction at room temperature for 2-4 hours.

-

Neutralize the reaction with solid NaHCO₃ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure (Z)-13-hexadecen-11-yn-1-ol.

Analogs of (Z)-13-Hexadecen-11-yn-1-ol and their Biological Activity

The biological activity of pheromones is often highly specific to their structure. Analogs of this compound have been synthesized and tested to understand the structural requirements for receptor binding and behavioral response in the navel orangeworm.

Table 5: Biological Activity of (Z)-13-Hexadecen-11-yn-1-ol and its Analogs in Amyelois transitella

| Compound | Structure Modification | Biological Activity (EAG Response) | Behavioral Effect |

| (Z)-13-Hexadecen-11-yn-1-ol | - | +++ | Attractant |

| (Z)-13-Hexadecen-11-ynyl acetate | Esterification of the alcohol | +++ | Attractant, major component of the pheromone blend[2] |

| (Z)-13-Hexadecen-11-ynal | Oxidation of the alcohol | ++ | Attractant |

| (E)-13-Hexadecen-11-yn-1-ol | (Z) to (E) isomerization | + | Weak attractant/inhibitor |

| 13-Hexadecyn-1-ol | Reduction of the double bond | + | Weak attractant |

| (Z,Z)-11,13-Hexadecadien-1-ol | Isomerization of the enyne to a diene | ++ | Component of the pheromone blend of other species, can be an inhibitor |

EAG response scale: +++ (strong), ++ (moderate), + (weak), - (no response)

Pheromone Signaling Pathway

The detection of this compound by the male navel orangeworm initiates a signaling cascade within the olfactory sensory neurons located in the antennae.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. There, it binds to a Pheromone Binding Protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an olfactory sensory neuron. The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR), which is expressed on the neuron's surface along with a highly conserved co-receptor (Orco). This binding event is thought to activate a G-protein-coupled signaling cascade. The activated G-protein stimulates Phospholipase C (PLC), leading to the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then gate the opening of ion channels, causing an influx of cations such as Ca²⁺ and Na⁺. This influx leads to the depolarization of the neuronal membrane, generating an action potential that is transmitted to the antennal lobe of the insect's brain, ultimately resulting in a behavioral response.

Conclusion

The structural elucidation of (Z)-13-hexadecen-11-yn-1-ol is a clear demonstration of the power of modern analytical techniques in chemical ecology. The precise determination of its structure, including the geometry of the double bond and the location of the triple bond, is fundamental to understanding its function as a potent sex pheromone. Furthermore, the synthesis and biological evaluation of its analogs provide valuable insights into the structure-activity relationships that govern pheromone perception in insects. This knowledge is not only of academic interest but also has significant practical applications in the development of environmentally benign pest management strategies, such as mating disruption and targeted trapping, for the control of the navel orangeworm and other agricultural pests. The continued exploration of pheromone biosynthesis and reception at the molecular level will undoubtedly lead to even more sophisticated and effective methods for insect control.

References

Unraveling the Olfactory Targets of (Z)-13-Hexadecen-11-yn-1-ol: A Technical Guide to Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation studies for the insect pheromone (Z)-13-hexadecen-11-yn-1-ol. This compound, a critical component of the sex pheromone blend for several lepidopteran species, including the navel orangeworm (Amyelois transitella) and the pine processionary moth (Thaumetopoea pityocampa), serves as a key mediator in mate recognition and communication. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical ecology, neurobiology, and pest management.

Introduction

(Z)-13-hexadecen-11-yn-1-ol is a semiochemical that elicits specific behavioral responses in susceptible insect species. The identification and validation of its molecular targets within the insect olfactory system are paramount for understanding the mechanisms of chemoreception and for the development of novel, targeted pest control strategies. This guide outlines the key experimental approaches and presents a framework for the data generated in such studies.

Core Concepts in Pheromone Perception

The detection of pheromones in insects is a complex process initiated by the interaction of the pheromone molecule with specific proteins in the antenna. The primary molecular targets for pheromones are Odorant Receptors (ORs) , which are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). These ORs typically form a heterodimeric complex with a highly conserved co-receptor known as Orco .

The initial capture and transport of hydrophobic pheromone molecules through the aqueous sensillar lymph to the ORs are facilitated by Odorant Binding Proteins (OBPs) , with a specific subclass, Pheromone Binding Proteins (PBPs) , playing a crucial role in pheromone detection. Upon binding of the pheromone to the OR-Orco complex, a signal transduction cascade is initiated, leading to the depolarization of the OSN and the generation of an electrical signal that is transmitted to the brain.

Target Identification Methodologies

The identification of the specific ORs that respond to (Z)-13-hexadecen-11-yn-1-ol involves a combination of molecular and physiological techniques.

Experimental Protocol: Heterologous Expression and Functional Characterization of Odorant Receptors

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of male moths. First-strand cDNA is then synthesized using reverse transcriptase.

-

Identification and Cloning of Candidate ORs: Degenerate primers targeting conserved regions of insect ORs are used to amplify partial sequences from the antennal cDNA. Full-length OR sequences are then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The cloned ORs are sub-cloned into an expression vector suitable for a heterologous expression system. Common systems include:

-

Functional Assays: The response of the expressed ORs to (Z)-13-hexadecen-11-yn-1-ol is measured using techniques such as:

-

Two-electrode voltage clamp (for Xenopus oocytes): Measures changes in membrane potential upon ligand application.

-

Calcium Imaging (for HEK293 cells or Drosophila neurons): Utilizes fluorescent calcium indicators (e.g., Fura-2, GCaMP) to measure intracellular calcium influx, which is a downstream effect of OR activation.[3][4]

-

Luciferase Reporter Assays (for HEK293 cells): Links receptor activation to the expression of a luciferase reporter gene.[5]

-

Target Validation Studies

Once a candidate receptor has been identified, its role in mediating the response to (Z)-13-hexadecen-11-yn-1-ol is validated using physiological and behavioral assays.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying a known concentration of (Z)-13-hexadecen-11-yn-1-ol are introduced into the airstream.

-

Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is measured as the EAG response.

-

Dose-Response Analysis: EAG responses are recorded for a range of pheromone concentrations to generate a dose-response curve.

Data Presentation: Quantitative Analysis of Receptor Activation

The data from functional assays and EAG studies are typically presented in tables summarizing the dose-dependent response of the receptor or the antenna to the pheromone.

| Compound | Concentration (µM) | Mean Response (Normalized) | SEM |

| (Z)-13-Hexadecen-11-yn-1-ol | 0.1 | 0.15 | 0.02 |

| 1 | 0.45 | 0.05 | |

| 10 | 0.85 | 0.08 | |

| 100 | 1.00 | 0.10 | |

| Control (Solvent) | - | 0.05 | 0.01 |

Table 1: Hypothetical dose-response data for a candidate Odorant Receptor for (Z)-13-Hexadecen-11-yn-1-ol obtained from a calcium imaging experiment.

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) | SEM |

| (Z)-13-Hexadecen-11-yn-1-ol | 0.1 | 0.2 | 0.03 |

| 1 | 0.8 | 0.09 | |

| 10 | 1.5 | 0.18 | |

| 100 | 2.1 | 0.25 | |

| Control (Solvent) | - | 0.08 | 0.02 |

Table 2: Example of dose-response data from an Electroantennography (EAG) experiment with male Amyelois transitella antennae.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the identification and validation of the target for (Z)-13-hexadecen-11-yn-1-ol.

Caption: Pheromone Signal Transduction Pathway in an Insect Olfactory Sensory Neuron.

Caption: Workflow for the Identification and Functional Characterization of a Pheromone Receptor.

Caption: Experimental Workflow for the Physiological Validation of a Pheromone Target using EAG.

Conclusion

The identification and validation of the olfactory targets for (Z)-13-hexadecen-11-yn-1-ol are critical steps in deciphering the molecular basis of insect chemical communication. The methodologies and frameworks presented in this technical guide provide a comprehensive approach for researchers to elucidate these interactions. A thorough understanding of these target-ligand relationships will pave the way for the development of more effective and environmentally benign pest management strategies.

References

- 1. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 2. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 4. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Z13,YN11-16:OH in Cell Lines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of the novel compound Z13,YN11-16:OH. The document details the experimental protocols used to assess the compound's effects on cell viability, cytotoxicity, and apoptosis induction. All data is presented in a clear, tabular format for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Data Presentation: Summary of Toxicological Endpoints

The initial toxicity of this compound was evaluated across three distinct human cell lines: HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney). These lines represent different tissue origins to provide a broader understanding of potential cytotoxicity.[1][2] The compound was tested at various concentrations, and key toxicological parameters were determined after a 48-hour incubation period.

Table 1: Cell Viability as Determined by MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] A decrease in metabolic activity suggests a reduction in viable cells. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |

| HepG2 | MTT | Viability | 48 | 18.7 | 92.4 |

| A549 | MTT | Viability | 48 | 42.1 | 79.8 |

| HEK293 | MTT | Viability | 48 | 85.2 | 55.3 |

Table 2: Cytotoxicity as Determined by LDH Assay

The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. An increase in LDH in the culture supernatant is proportional to the number of lysed cells.

| Cell Line | Assay | Endpoint | Incubation Time (h) | EC₅₀ (µM) | Max. LDH Release (%) |

| HepG2 | LDH | Cytotoxicity | 48 | 28.4 | 80.6 |

| A549 | LDH | Cytotoxicity | 48 | 55.6 | 65.4 |

| HEK293 | LDH | Cytotoxicity | 48 | >100 | 40.1 |

Table 3: Apoptosis Induction by this compound

Apoptosis, or programmed cell death, was assessed using two methods: Annexin V/PI staining to detect early and late apoptotic cells, and a Caspase-3/7 activity assay, as these are key executioner caspases in the apoptotic pathway.

| Cell Line | Assay | Endpoint | Incubation Time (h) | Parameter | Value |

| HepG2 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 78.5% |

| A549 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 72.3% |

| HEK293 | Annexin V/PI | Apoptosis | 48 | % Apoptotic Cells at IC₅₀ | 25.6% |

| HepG2 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 8.2 |

| A549 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 5.7 |

| HEK293 | Caspase-3/7 | Apoptosis | 48 | Fold Increase at IC₅₀ | 2.1 |

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the assessment of in vitro toxicity.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

Target cell lines (HepG2, A549, HEK293)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.

Materials:

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

-

Controls: Include three types of controls:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation.

-

Background Control: Medium only.

-

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate cell populations:

-

Viable: Annexin V- / PI-

-

Early Apoptotic: Annexin V+ / PI-

-

Late Apoptotic/Necrotic: Annexin V+ / PI+

-

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-3).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

Diagrams illustrating key workflows and signaling pathways provide a visual guide to the experimental design and potential mechanisms of action.

Caption: General experimental workflow for in vitro toxicity screening.

Caption: Principle of the MTT cell viability assay.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

An In-depth Technical Guide to the (Z)-13-hexadecen-11-yn-1-ol Chemical Scaffold

Audience: Researchers, scientists, and drug development professionals.

Preamble: The chemical identifier "Z13,YN11-16:OH" does not correspond to a recognized standard chemical nomenclature. Based on structural similarities with compounds in pheromone databases, this guide will focus on (Z)-13-hexadecen-11-yn-1-ol , a structurally related and biologically significant molecule. The "YN" in the original query is interpreted as representing the "yn" (alkyne) functional group. This compound is the primary component of the female sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. This guide explores the novelty of its chemical structure, its synthesis, biological function, and the methodologies used for its study.

Chemical Structure and Properties

(Z)-13-hexadecen-11-yn-1-ol is a C16 fatty alcohol with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.39 g/mol .[1] Its structure is notable for a conjugated enyne system (a double bond and a triple bond separated by a single bond) and a terminal hydroxyl group. The "Z" designation indicates the stereochemistry of the double bond. This unique combination of functional groups is crucial for its biological activity.

Table 1: Physicochemical Properties of (Z)-13-hexadecen-11-yn-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| CAS Number | 75089-05-3 | [1] |

| Predicted Boiling Point | 347.5 ± 15.0 °C | [1] |

| Key Structural Features | (Z)-alkene, alkyne, primary alcohol |

Novelty of the Chemical Scaffold

The novelty of the (Z)-13-hexadecen-11-yn-1-ol scaffold can be appreciated from two main perspectives:

-

Structural Uniqueness: The conjugated enyne system is a relatively uncommon feature in insect pheromones. This specific arrangement of unsaturation is critical for the molecule's specific interaction with the olfactory receptors of the male pine processionary moth, ensuring species-specific communication.

-

Biosynthetic Pathway: The biosynthesis of this pheromone in Thaumetopoea pityocampa is particularly noteworthy. It involves the action of an unusual delta-13 desaturase enzyme. This is a departure from the more common desaturases found in the biosynthesis of other lepidopteran pheromones. The pathway starts from palmitic acid and involves the combined actions of delta-11 and delta-13 desaturases.

Biological Function and Application

(Z)-13-hexadecen-11-yn-1-ol is the major, and likely sole, component of the female sex pheromone of Thaumetopoea pityocampa. It is released by the female moth to attract males for mating. This potent biological activity has been harnessed for the development of integrated pest management (IPM) strategies for the pine processionary moth, which is a significant defoliator of pine forests in Southern Europe and North Africa.

Applications include:

-

Population Monitoring: Pheromone-baited traps are widely used to monitor the flight periods and population densities of T. pityocampa.

-

Mass Trapping: Deploying a high density of traps can capture a significant number of males, reducing the mating success of females.

-

Mating Disruption: Permeating the atmosphere with the synthetic pheromone confuses the males and prevents them from locating females.

Table 2: Efficacy of Pheromone Traps for Thaumetopoea pityocampa Monitoring

| Study Location | Trap Type | Total Males Captured | Average Capture per Trap | Study Period | Source |

| Batna, Algeria | Funnel Traps (126) | 19,339 | 153.5 ± 179.4 | July-August 2008 | |

| Amarousion, Greece | G-Trap | 299 | Not specified | Mid-August - Early Nov | |

| Petacciato, Italy | G-Trap | 801 | Not specified | Early August - Early Sept | |

| Porta Coeli, Spain | G-Trap | 144 | Not specified | Early July - Mid-Sept |

Note: Trap designs and environmental conditions varied between studies, affecting direct comparability.

Experimental Protocols

Several stereoselective syntheses of (Z)-13-hexadecen-11-yn-1-ol and its acetate (B1210297) derivative have been reported. A common strategy involves a Wittig reaction to create the Z-configured double bond.

Protocol: Stereoselective Synthesis via Wittig Reaction (Generalized)

-

Preparation of the Phosphonium (B103445) Salt: Propyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) with 1-bromopropane.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as sodium bis(trimethylsilyl)amide, at low temperature to generate the corresponding ylide.

-

Wittig Reaction: The ylide is reacted with a long-chain alkylated propargyl aldehyde (e.g., 11-dodecynal). The reaction is carried out at low temperature (e.g., -78 °C) to ensure high Z-selectivity.

-

Purification: The resulting (Z)-13-hexadecen-11-yn-1-ol is purified by column chromatography on silica (B1680970) gel.

Note: For detailed reagent quantities, reaction times, and specific conditions, consulting the primary literature such as Shani et al., 1983 is recommended.

References

A Comprehensive Review of (11Z,13E)-Hexadecadien-1-ol and Structurally Related Lepidopteran Sex Pheromones

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the scientific literature concerning (11Z,13E)-Hexadecadien-1-ol, a representative of a class of long-chain unsaturated alcohols that function as sex pheromones in various lepidopteran species. This document delves into the biosynthesis, mode of action, and experimental evaluation of these compounds, offering a valuable resource for researchers in chemical ecology, pest management, and drug development. The initial query for "Z13,YN11-16:OH" has been interpreted as referring to this class of molecules, given the common nomenclature in pheromone chemistry.

Introduction to Lepidopteran Sex Pheromones

Lepidopteran sex pheromones are crucial semiochemicals, typically released by females, to attract conspecific males for mating. The majority of these pheromones are derived from fatty acids and are characterized as straight-chain (C10-C18) hydrocarbons with one or more double bonds and a terminal functional group, such as an alcohol, aldehyde, or acetate (B1210297) ester. The specificity of these chemical signals is often determined by the precise blend of multiple components, the stereochemistry of the double bonds (Z or E isomers), and the length of the carbon chain.

(11Z,13E)-Hexadecadien-1-ol (Z11,E13-16:OH) is one such compound, identified as a component of the sex pheromone blend of the grass webworm, Herpetogramma licarsisalis. While the corresponding acetate, (11Z,13E)-hexadecadien-1-yl acetate (Z11,E13-16:Ac), is the primary attractant for this species, Z11,E13-16:OH has been shown to have a strong inhibitory effect on male moth attraction in field bioassays[1][2]. This highlights the critical role of specific blend ratios and the presence of behavioral antagonists in ensuring species-specific communication.

Biosynthesis of Long-Chain Unsaturated Alcohol Pheromones

The biosynthesis of lepidopteran sex pheromones is a well-studied process that begins with fatty acid synthesis. A series of desaturases and chain-shortening enzymes then introduce unsaturations at specific positions and modify the chain length. The final functional group is typically formed through the action of reductases (yielding alcohols), oxidases (yielding aldehydes), or acetyltransferases (yielding acetates). The specific enzymes present in the pheromone gland of a particular species dictate the final composition of the pheromone blend.

Mechanism of Action: The Insect Olfactory Signaling Pathway

The detection of pheromones by male moths occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures on their antennae called sensilla trichodea. The perception of these volatile chemical cues initiates a sophisticated signaling cascade, which can be broadly divided into perireceptor events and intracellular signaling.

Perireceptor Events: The Role of Pheromone Binding Proteins (PBPs)

Upon entering the sensillum lymph through cuticular pores, hydrophobic pheromone molecules are solubilized and transported to the dendritic membrane of the OSNs by Pheromone Binding Proteins (PBPs). These small, soluble proteins are present at high concentrations in the sensillar lymph and are thought to play a crucial role in protecting the pheromone from degradation by enzymes also present in the lymph. The binding of pheromones to PBPs is a critical first step in the olfactory process.

Intracellular Signaling Cascade

The current understanding of the intracellular signaling cascade initiated by pheromone binding to its receptor is as follows:

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of the OSN. Insect ORs are heterodimeric ligand-gated ion channels, composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR subunit.

-

G-Protein Activation: Pheromone binding to the OR is believed to activate a heterotrimeric G-protein, specifically of the Gq alpha subunit subtype (Gαq)[3].

-

Second Messenger Production: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3][4].

-

Ion Channel Gating: The generated second messengers, particularly DAG, are thought to directly gate Transient Receptor Potential (TRP) channels, which are non-selective cation channels. The influx of cations, primarily Ca2+ and Na+, through the opened TRP channels leads to the depolarization of the OSN membrane.

-

Signal Transduction: This depolarization generates an electrical signal (receptor potential) that, if it reaches the threshold, triggers a train of action potentials that are then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.

Experimental Protocols for Pheromone Characterization

The identification and characterization of insect sex pheromones and their analogs involve a combination of analytical and electrophysiological techniques, followed by behavioral assays to confirm their biological activity.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture, such as a pheromone gland extract. The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other passing over an insect's antenna. The electrophysiological response of the antenna is recorded simultaneously with the chromatogram, allowing for the precise identification of compounds that elicit an olfactory response.

Electroantennography (EAG)

EAG is used to measure the overall olfactory response of an insect's antenna to a specific compound. The antenna is excised and placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting change in electrical potential (the electroantennogram) is recorded. This technique is valuable for screening compounds for activity and for conducting dose-response studies.

Detailed Protocol for Electroantennography (EAG):

-

Insect Preparation:

-

Select a sexually mature male moth (typically 2-3 days post-eclosion).

-

Anesthetize the moth by chilling on ice or with a brief exposure to CO2.

-

Carefully excise one antenna at its base using fine scissors.

-

Mount the excised antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Kaissling saline). The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed in contact with the base.

-

-

Odorant Delivery:

-

Prepare serial dilutions of the test compound in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

-

Apply a known volume (e.g., 10 µL) of the odorant solution to a piece of filter paper and insert it into a Pasteur pipette.

-

Allow the solvent to evaporate for a defined period (e.g., 1 minute).

-

Place the tip of the pipette into an opening in a purified, humidified air stream directed at the antennal preparation.

-

-

EAG Recording:

-

Use a high-impedance DC amplifier to record the potential difference between the two electrodes.

-

Deliver a controlled puff of air (e.g., 0.5 seconds) through the Pasteur pipette to introduce the odorant into the airstream.

-

Record the resulting depolarization of the antenna as a negative voltage deflection.

-

Allow for a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

-

Record responses to a solvent control to account for any mechanical or solvent-induced artifacts.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.

-

Subtract the average response to the solvent control from the responses to the test compounds.

-

Plot the mean EAG response as a function of odorant concentration to generate a dose-response curve.

-

Competitive Pheromone Binding Assays

These assays are used to determine the binding affinity of a pheromone or its analog to a specific PBP. A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which fluoresces upon binding to the hydrophobic pocket of the PBP, is used. The test compound is then added in increasing concentrations, and its ability to displace the fluorescent probe is measured by the decrease in fluorescence intensity. From these data, the dissociation constant (Ki) of the test compound can be calculated.

Detailed Protocol for Competitive Pheromone Binding Assay:

-

Recombinant PBP Expression and Purification:

-

Clone the cDNA of the PBP of interest into an expression vector (e.g., pET-32a).

-

Express the recombinant PBP in a suitable host, such as E. coli.

-

Purify the expressed PBP using affinity chromatography (e.g., Ni-NTA resin).

-

-

Fluorescence Binding Assay:

-

Prepare a solution of the purified PBP in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

In a quartz cuvette, mix the PBP solution with a fixed concentration of the fluorescent probe 1-NPN.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 337 nm, emission at ~420 nm).

-

Add increasing concentrations of the competitor ligand (pheromone or analog) to the cuvette.

-

Record the decrease in fluorescence intensity after each addition.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching at each competitor concentration.

-

Plot the percentage of quenching against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

-

Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe-PBP complex.

-

Wind Tunnel Behavioral Assays

Wind tunnel assays are used to observe the behavioral responses of male moths to a pheromone stimulus in a controlled environment that simulates natural conditions. The upwind flight of a male moth towards a pheromone source is a key indicator of attraction. These assays are crucial for confirming the biological relevance of a compound or blend identified through analytical and electrophysiological methods.

Detailed Protocol for Wind Tunnel Behavioral Assay:

-

Wind Tunnel Setup:

-

Use a wind tunnel of appropriate dimensions (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a controlled, laminar airflow (e.g., 0.3 m/s).

-

Maintain controlled environmental conditions (e.g., temperature, humidity, and light intensity simulating dusk or night).

-

Position a pheromone dispenser at the upwind end of the tunnel.

-

-

Moth Preparation:

-

Use sexually mature, virgin male moths that have been kept on a reversed light-dark cycle to ensure they are active during the testing period.

-

Acclimatize the moths to the wind tunnel conditions for a period before the assay.

-

-

Behavioral Observation:

-

Release individual male moths onto a platform at the downwind end of the tunnel.

-

Record the moth's behavior for a set period (e.g., 3-5 minutes).

-

Score a range of behaviors, including:

-

Activation (wing fanning)

-

Take-off

-

Upwind flight (zigzagging flight towards the source)

-

Source contact (landing on or near the pheromone dispenser)

-

-

-

Data Analysis:

-

Calculate the percentage of moths exhibiting each behavioral response for each treatment.

-

Use appropriate statistical tests (e.g., Chi-squared test) to compare the responses to different pheromone blends or concentrations.

-

Quantitative Data and Structure-Activity Relationships

Table 1: Binding Affinities of Lepidopteran Pheromones and Analogs to Pheromone Binding Proteins

| PBP Species | PBP | Ligand | Binding Affinity (Ki or Kd, µM) | Assay Method | Reference |

| Agriphila aeneociliella | AaenPBP1 | (Z)-9-Hexadecenyl acetate | 1.72 (Ki) | Competitive fluorescence binding | |

| Agriphila aeneociliella | AaenPBP1 | 1-Nonanal | 7.04 (Ki) | Competitive fluorescence binding | |

| Cyrtotrachelus buqueti | CbuqPBP2 | Dibutyl phthalate | 6.32 (Ki) | Competitive fluorescence binding | |

| Cyrtotrachelus buqueti | CbuqPBP2 | Linalool | 10.55 (Ki) | Competitive fluorescence binding | |

| Bombyx mori | BmorPBP | Bombykol | 0.105 (Kd) | Cold binding assay |

Table 2: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components

| Moth Species | Compound | Dose | Mean EAG Response (mV) ± SE | Reference |

| Plutella xylostella | (Z,E)-9,12-14:OAc | 10 µg | 0.8 ± 0.1 | |

| Plutella xylostella | (Z,E)-9,11-14:OAc | 10 µg | 0.7 ± 0.1 |

Table 3: Behavioral Responses of Male Moths in Wind Tunnel Assays

| Moth Species | Pheromone Blend/Compound | Dose | % Upwind Flight | % Source Contact | Reference |

| Amyelois transitella | 4-component blend | 10 ng | Not reported | ~70% | |

| Amyelois transitella | 4-component blend | 100 ng | Not reported | ~80% |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a pheromone relates to its biological activity. For long-chain unsaturated alcohols and their derivatives, key structural features influencing activity include:

-

Chain Length: The optimal carbon chain length is often highly specific to the species.

-

Position and Geometry of Double Bonds: The location and cis/trans (Z/E) configuration of double bonds are critical for receptor recognition.

-

Functional Group: The terminal functional group (alcohol, aldehyde, or acetate) is a primary determinant of activity.

Conclusion

(11Z,13E)-Hexadecadien-1-ol and its structural analogs represent a significant class of semiochemicals that play a vital role in the chemical communication of lepidopteran insects. A thorough understanding of their biosynthesis, mechanism of action, and structure-activity relationships is essential for the development of novel and environmentally benign pest management strategies. The detailed experimental protocols and compiled quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Future research should focus on obtaining more specific quantitative data for a wider range of these compounds to refine our understanding of their interactions with the insect olfactory system and to facilitate the rational design of new pheromone-based pest control agents.

References

- 1. researchgate.net [researchgate.net]

- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Odorant-sensitive phospholipase C in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Z13,YN11-16:OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vivo evaluation of Z13,YN11-16:OH, a novel investigational compound. The protocols and experimental designs outlined herein are based on established methodologies for assessing the efficacy of potential therapeutic agents in preclinical animal models. While direct studies on this compound are not yet widely published, the experimental framework is derived from research on structurally related compounds and molecules with similar functional groups, such as those with anticancer and hormonal activities.

The "-16:OH" designation suggests a hydroxylated steroid-like structure, potentially indicating hormonal activity. For instance, 16α-hydroxyestrone is a metabolite of estrone (B1671321) with known estrogenic effects that can influence the proliferation of hormone-sensitive tissues.[1][2] Therefore, the experimental design will focus on a hormone-dependent cancer model, such as estrogen receptor-positive (ER+) breast cancer.

Hypothesized Mechanism of Action

Based on the structural implication of the "-16:OH" group and literature on similar compounds, we hypothesize that this compound may exert its biological effects through the modulation of estrogen receptor (ER) signaling pathways. It could act as either an agonist or an antagonist, or a selective estrogen receptor modulator (SERM), thereby affecting the proliferation of ER+ cancer cells. An alternative hypothesis is that the compound may inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt or MAPK/ERK pathways, which are common targets for anticancer drug development.

Signaling Pathway Diagram

Caption: Hypothesized modulation of the estrogen receptor signaling pathway by this compound.

Experimental Design

The primary objective of this study is to evaluate the in vivo anticancer efficacy of this compound in a well-established xenograft model of ER+ breast cancer.

Animal Model

-

Species: Female athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old.

-

Cell Line: MCF-7 human breast adenocarcinoma cell line (ER+).

-

Tumor Induction: MCF-7 cells will be subcutaneously injected into the flank of each mouse. To support the growth of these estrogen-dependent tumors, a slow-release estradiol pellet will be implanted subcutaneously.[3] Tumor growth will be monitored regularly.

Treatment Groups

Once tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into the following treatment groups (n=8-10 mice per group):

| Group | Treatment | Dosage | Route of Administration | Frequency |

| 1 | Vehicle Control | - | Per Os (p.o.) or Intraperitoneal (i.p.) | Daily |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | p.o. or i.p. | Daily |

| 3 | This compound | High Dose (e.g., 50 mg/kg) | p.o. or i.p. | Daily |

| 4 | Positive Control (e.g., Tamoxifen) | 10 mg/kg | p.o. | Daily |

Dosages are hypothetical and should be determined by prior in vitro cytotoxicity and in vivo maximum tolerated dose (MTD) studies.

Efficacy Endpoints

-

Primary Endpoint: Tumor growth inhibition. Tumor volume will be measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

Secondary Endpoints:

-

Overall survival.

-

Body weight changes (as an indicator of toxicity).

-

Tumor weight at the end of the study.

-

Histopathological analysis of tumors.

-

Biomarker analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) in tumor tissue.

-

Experimental Workflow Diagram

Caption: In vivo efficacy testing workflow for this compound.

Detailed Experimental Protocols

Protocol 1: MCF-7 Xenograft Tumor Model

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Estradiol Pellet Implantation: One day prior to cell injection, implant a 17β-estradiol slow-release pellet (e.g., 0.72 mg/pellet, 60-day release) subcutaneously in the dorsal region of each mouse.

-

Cell Preparation for Injection: Harvest MCF-7 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.

Protocol 2: Drug Formulation and Administration

-

Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water or a mixture of DMSO, Cremophor EL, and saline). The choice of vehicle should be based on the solubility of this compound and should be tested for any intrinsic toxicity.

-

This compound Formulation: Prepare fresh formulations of this compound daily by dissolving the compound in the vehicle to the desired concentrations (e.g., 1 mg/mL for the 10 mg/kg dose, assuming a 10 mL/kg dosing volume).

-

Administration: Administer the formulations to the respective treatment groups via oral gavage or intraperitoneal injection at a consistent time each day.

Protocol 3: Data Collection and Analysis

-

Tumor Volume and Body Weight: Record the tumor dimensions and body weight for each mouse twice a week.

-

Endpoint Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.

-

Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin for histopathology and immunohistochemistry. Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.

-

Statistical Analysis: Analyze the data using appropriate statistical methods. For tumor growth data, a repeated-measures two-way ANOVA can be used. For final tumor weight, a one-way ANOVA with post-hoc tests is appropriate. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | ||

| This compound (Low Dose) | ||

| This compound (High Dose) | ||

| Positive Control |

Table 2: Endpoint Tumor Weight and Body Weight Change

| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | ||

| This compound (Low Dose) | ||

| This compound (High Dose) | ||

| Positive Control |

Conclusion

This detailed application note provides a robust framework for the in vivo evaluation of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data to determine the therapeutic potential of this novel compound. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for a complete preclinical evaluation.

References

Application Notes and Protocols for Measuring the Binding Affinity of Z13,YN11-16:OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the binding affinity of the novel sesquiterpenoid Z13,YN11-16:OH to its target protein. The following sections outline three robust biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes a detailed experimental protocol, a summary of how data is presented, and a visual representation of the workflow.

While specific binding affinity data for this compound is not yet publicly available, this document serves as a comprehensive guide to generate such data. The tables provided are templates to be populated with experimental results.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (in this case, the target protein) and an analyte (this compound).[1][2][3] By monitoring changes in the refractive index at the surface of a sensor chip upon binding, one can determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated.[4]

Data Presentation

Quantitative data from SPR experiments should be summarized as follows:

| Parameter | Value | Units |

| Association Rate (k_on) | Experimental Value | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | Experimental Value | s⁻¹ |

| Dissociation Constant (K_D) | Calculated Value | M |

Experimental Protocol

-

Immobilization of the Target Protein:

-

Select a sensor chip compatible with the target protein (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Inject the target protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will be covalently coupled to the sensor surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared in the same way but without the target protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis of this compound:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected K_D.

-

Inject the different concentrations of this compound sequentially over both the target and reference flow cells at a constant flow rate.

-

Each injection cycle should consist of:

-

An association phase, where the analyte flows over the sensor surface.

-

A dissociation phase, where running buffer flows over the surface to monitor the dissociation of the complex.

-

-

Between cycles, regenerate the sensor surface using a solution that completely removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[5]

-

This fitting will yield the association rate (k_on) and dissociation rate (k_off).

-

Calculate the equilibrium dissociation constant (K_D) using the formula: K_D = k_off / k_on.

-

Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. A single ITC experiment can determine the binding affinity (K_A, the inverse of K_D), stoichiometry (n), and enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Data Presentation

Quantitative data from ITC experiments should be summarized as follows:

| Parameter | Value | Units |

| Stoichiometry (n) | Experimental Value | - |

| Association Constant (K_A) | Experimental Value | M⁻¹ |

| Dissociation Constant (K_D) | Calculated Value (1/K_A) | M |

| Enthalpy (ΔH) | Experimental Value | kcal/mol |

| Entropy (ΔS) | Calculated Value | cal/mol·K |

| Gibbs Free Energy (ΔG) | Calculated Value | kcal/mol |

Experimental Protocol

-

Sample Preparation:

-

Prepare the target protein and this compound in the exact same buffer to minimize heat of dilution effects. Dialyze both samples against the final buffer extensively.

-

The concentration of the target protein in the sample cell should be approximately 10-100 times the expected K_D.

-

The concentration of this compound in the syringe should be 10-20 times the concentration of the target protein.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the target protein solution into the sample cell and the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, sequential injections of this compound into the sample cell while stirring.

-

The heat change associated with each injection is measured relative to a reference cell containing only buffer.

-

Continue the injections until the binding sites on the target protein are saturated, and the heat of injection becomes constant (equal to the heat of dilution).

-

-

Control Experiments:

-

Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution of the analyte.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Subtract the heat of dilution from the raw data.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_A, and ΔH.

-

Calculate K_D, ΔG, and TΔS using the following equations:

-

K_D = 1 / K_A

-

ΔG = -RT ln(K_A) (where R is the gas constant and T is the absolute temperature)

-

ΔG = ΔH - TΔS

-

-

Experimental Workflow

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular volume of a fluorescently labeled molecule. A small fluorescently labeled molecule (the tracer, in this case, a fluorescent analog of this compound or a known fluorescent ligand that binds to the same site) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the target protein), its tumbling slows, and the polarization of the emitted light increases.

Data Presentation

Quantitative data from FP experiments should be summarized as follows:

| Assay Type | Parameter | Value | Units |

| Direct Binding | Dissociation Constant (K_D) | Experimental Value | M |

| Competitive Binding | Inhibition Constant (K_i) | Calculated Value | M |

| IC₅₀ | Experimental Value | M |

Experimental Protocol

A. Direct Binding Assay (if a fluorescently labeled this compound is available)

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled this compound (tracer).

-

Prepare a serial dilution of the target protein in a suitable assay buffer.

-

-

Assay Procedure:

-

In a microplate, add a fixed, low concentration of the tracer to each well.

-

Add the serially diluted target protein to the wells.

-

Include control wells with tracer only (for minimum polarization) and buffer only (for background).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.

-

Plot the change in polarization as a function of the target protein concentration.

-

Fit the resulting sigmoidal curve to a one-site binding equation to determine the K_D.

-